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molecular formula C16H12O4 B192502 Tectochrysin CAS No. 520-28-5

Tectochrysin

Cat. No. B192502
M. Wt: 268.26 g/mol
InChI Key: IRZVHDLBAYNPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06004998

Procedure details

Prepared from chrysin by warming with one equivalent of dimethyl sulphate in DMF with fine ground K2CO3. Fine, light yellow needles, mp 175-180 ° C. (lit. 163° C.). 1H NMR δ (DMSO-d6) 3.87 (s,OCH3), 6.39 (d. J=1.7 Hz, H-6), 6.80 (d, J=1.7 Hz, H-8), 7.02 (s,H-3), 7.58 (dd, J=J'=7.8 Hz. H-3'/5'), 7.60 (tt, J≈7.8 Hz, H-4'), 8.09 (d,J=7.8 Hz, H-2'/6') 12.80 (s, C-5-OH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C:7]2[O:17][C:16]3[CH:15]=[C:14]([OH:18])[CH:13]=[C:12]([OH:19])[C:11]=3[C:9](=[O:10])[CH:8]=2)=[CH:5][CH:6]=1.S(OC)(O[CH3:24])(=O)=O.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:24][O:18][C:14]1[CH:15]=[C:16]2[O:17][C:7]([C:4]3[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=3)=[CH:8][C:9](=[O:10])[C:11]2=[C:12]([OH:19])[CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C2=CC(=O)C=3C(=CC(=CC3O2)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
light yellow needles, mp 175-180 ° C. (lit. 163° C.)

Outcomes

Product
Name
Type
Smiles
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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